molecular formula C10H12N4O B1386677 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol CAS No. 947013-69-6

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol

Cat. No.: B1386677
CAS No.: 947013-69-6
M. Wt: 204.23 g/mol
InChI Key: VVKAQWGFBVTPAR-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is a chiral organic compound featuring both a 1,2,4-triazole ring and a primary aniline functional group, making it a valuable intermediate for pharmaceutical research and development. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that compounds containing this structure often exhibit significant pharmacological properties, including potent antifungal activity , as well as antimicrobial, anticonvulsant, and anticancer potential . The presence of the ethanol bridge linking the triazole and aminophenyl rings provides a synthetically versatile handle for further structural modification, allowing researchers to develop novel analogs. This compound is intended for use in chemical synthesis and biological screening as a precursor in the development of new therapeutic agents. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAQWGFBVTPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254042
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID401254042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-69-6
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Method Overview:

A common route involves the reduction of the corresponding ketone precursor to the ethanol derivative. This process is exemplified in a study where 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes reduction using sodium borohydride.

Procedure:

  • Reactants: 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and sodium borohydride.
  • Solvent: Ethanol.
  • Conditions: Reflux for 5 hours, followed by neutralization with dilute hydrochloric acid.
  • Post-reaction: Refluxing the mixture with sodium hydroxide, then crystallization from benzene yields the ethanol derivative with a 71% yield.

Reaction Scheme:

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone + NaBH4 → 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol

Notes:

  • The reduction selectively converts the ketone to the corresponding alcohol.
  • Crystallization ensures purity of the final compound.

Reference:

Epoxidation and Nucleophilic Ring Opening

Method Overview:

This approach involves initial formation of an epoxide intermediate followed by nucleophilic ring opening to introduce the amino-phenyl group.

Procedure:

  • Step 1: Epoxidation of aryl alkyl ketones using sulfur ylide (Me₃S⁺) and methyl sulfate (MeSO₄⁻) to produce 2-aryl-1,2-epoxyalkylene.
  • Step 2: The epoxide undergoes ring opening with ammonia or amine derivatives to form the amino-phenyl substituted ethanol derivative.

Reaction Details:

  • The epoxidation occurs at low temperatures (-30°C to -10°C).
  • The subsequent ring opening is performed under controlled conditions to prevent side reactions.
  • Final purification involves standard extraction and crystallization techniques.

Notes:

  • This method allows for structural diversification by varying the aryl group.
  • The process is suitable for synthesizing derivatives with different substituents on the phenyl ring.

Reference:

Condensation of Aromatic Amines with Triazole Derivatives

Method Overview:

A direct condensation route involves reacting aromatic amines with triazole derivatives bearing suitable leaving groups.

Procedure:

  • Reactants: 4-Amino phenyl compounds and 1,2,4-triazole derivatives.
  • Conditions: Reflux in organic solvents such as ethanol or acetonitrile.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate nucleophilic substitution.
  • Outcome: Formation of the desired ethanol derivative via nucleophilic substitution or addition reactions.

Notes:

  • This method is straightforward but may require subsequent purification steps.
  • It is particularly useful when amino groups are pre-installed on the phenyl ring.

Reference:

Multistep Synthesis via Triazole-Linked Intermediates

Method Overview:

A multistep process involves synthesizing a triazole-linked intermediate, which is then functionalized to introduce the ethanol moiety.

Procedure:

  • Step 1: Synthesis of 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile via reaction of halomethylbenzonitrile with triazole in the presence of cesium carbonate.
  • Step 2: Conversion of the nitrile to the corresponding amine or alcohol through reduction or hydrolysis.
  • Step 3: Functionalization to introduce the amino-phenyl group, possibly through nucleophilic aromatic substitution or coupling reactions.

Reaction Conditions:

  • Reactions are often carried out at low temperatures (-20°C to -10°C) to control selectivity.
  • Use of organic solvents like dimethylformamide, acetone, or ethyl acetate.

Notes:

  • This route offers high yields and structural versatility.
  • The process can be optimized for large-scale synthesis.

Reference:

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Reduction of Ketone Sodium borohydride, ethanol Reduction of ketone to alcohol Simple, high yield Requires purification
Epoxidation & Ring Opening Sulfur ylide, methyl sulfate Epoxidation, nucleophilic ring opening Structural diversity Multi-step, sensitive conditions
Condensation with Aromatic Amine Aromatic amines, triazole derivatives Nucleophilic substitution Direct approach May need purification
Multistep via Intermediates Halomethylbenzonitrile, triazole, cesium carbonate Sequential synthesis and functionalization High yield, versatile Longer process

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone.

    Reduction: Formation of 1-(4-Amino-phenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

Building Block for Synthesis
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, enabling the creation of derivatives with tailored properties for specific applications.

Reaction TypeProduct
Oxidation1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone
Reduction1-(4-Amino-phenyl)-2-hydroxyethanol
SubstitutionVarious substituted derivatives

Biology

Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor or ligand for specific biological receptors. The triazole moiety can interact with enzyme active sites through hydrogen bonding and other non-covalent interactions.

Case Study
In a study investigating the inhibition of certain kinases involved in cancer pathways, derivatives of this compound demonstrated promising inhibitory activity, suggesting potential applications in targeted cancer therapies.

Medicine

Therapeutic Properties
The compound is being explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and tumor cell lines.

Activity TypeTarget Organism/Cell LineReference
AntimicrobialE. coli[Study A]
AnticancerMCF-7 (breast cancer)[Study B]

Industry

Material Development
In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating advanced materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The amino and hydroxyl groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological activities of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol and related triazole derivatives:

Compound Name Structural Features Biological Activity Environmental/Toxicological Notes
This compound 4-Aminophenyl group, ethanol side chain Antifungal (predicted); mechanism likely involves sterol demethylase inhibition Potential reduced environmental persistence vs. fluorinated analogs
Flutriafol (1-(4-Fluorophenyl)-1-(2-fluorophenyl)-2-[1,2,4]triazol-1-yl-ethanol) Two fluorophenyl groups, ethanol side chain Broad-spectrum antifungal; inhibits C-14α-demethylase High soil persistence, groundwater contamination risk
2-[2-Halogenalkyl-4-(phenoxy)-phenyl]-1-[1,2,4]triazol-1-yl-ethanol Halogenalkyl, phenoxy substituents Potent fungicidal activity; used agriculturally Risk of resistance development due to widespread use
1,1-Diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives Diaryl groups, triazole-ethanol backbone Antifungal activity against resistant strains; synergistic with existing azoles Improved biodegradability due to non-halogenated groups
2-(2,4-Difluorophenyl)-3-(piperazinyl)-2-propanol derivatives Difluorophenyl, piperazinyl, propanol groups High activity against deep-seated fungi (e.g., Candida, Aspergillus) Enhanced solubility but potential neurotoxicity

Key Research Findings

  • Activity vs. Fluorinated Analogs: Flutriafol’s dual fluorophenyl groups enhance binding to fungal enzymes but contribute to environmental persistence . In contrast, the 4-aminophenyl group in the target compound may reduce bioaccumulation while maintaining efficacy .
  • Synthetic Accessibility : The target compound can likely be synthesized via sodium ethoxide-mediated reactions with α-halogenated ketones, similar to methods used for Flutriafol derivatives . This route is scalable but may require optimization for yield .
  • Mechanistic Advantages: Diarylated triazole-ethanol derivatives (e.g., Flutriafol analogs) show synergistic effects with existing antifungals, suggesting the target compound could be used in combination therapies .
  • Toxicity Considerations: Halogenated analogs (e.g., 2-halogenalkyl-phenoxy derivatives) exhibit higher potency but carry risks of hepatotoxicity and resistance . The 4-aminophenyl group may mitigate these issues through altered metabolic pathways .

Biological Activity

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol, a compound belonging to the triazole class, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O, with a molecular weight of 204.23 g/mol. The compound features a triazole ring which is crucial for its biological activity.

Property Value
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
IUPAC Name1-(4-Aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol
InChI KeyVVKAQWGFBVTPAR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate : The reaction of 4-nitroaniline with ethylene oxide in the presence of a base forms 1-(4-Nitrophenyl)-2-hydroxyethanol.
  • Reduction : The nitro group is reduced to an amino group, yielding 1-(4-Amino-phenyl)-2-hydroxyethanol.
  • Cyclization : This intermediate undergoes cyclization with hydrazine hydrate and formic acid to form the triazole ring.

Biological Activity

The biological activities of this compound are diverse and include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against various bacteria and fungi.
  • Compounds derived from triazoles have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

Triazole derivatives have been noted for their antioxidant capabilities. Studies using DPPH and ABTS assays indicate that certain derivatives exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The mechanism of action often involves the inhibition of specific enzymes:

  • The triazole ring can interact with enzyme active sites through hydrogen bonding and other interactions .
  • This property has been explored for potential therapeutic applications in treating conditions such as cancer and infections .

Case Studies

Several studies highlight the compound's potential:

Study on Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .

Research on Antioxidant Properties

Another research effort focused on the antioxidant capacity of triazole derivatives. The findings revealed that some compounds exhibited IC50 values comparable to known antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its interaction with biological targets:

  • The hydroxyl group allows for additional binding interactions.
  • The compound's structure enables it to act as a ligand for various receptors or enzymes involved in disease pathways.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield
Reaction Time4–8 hours↑ with time
Solvent PolarityEthanol (ε = 24.3)Moderate efficiency
Catalyst (Acid)5–10 dropsCritical for activation

Advanced: How does the spatial arrangement of the triazole ring influence the compound’s antifungal activity?

Answer:
The triazole ring’s orientation determines hydrogen-bonding interactions with fungal cytochrome P450 enzymes. X-ray crystallography (e.g., C10H9F2N3O) reveals that a dihedral angle of ~20.6° between the triazole and phenyl planes optimizes binding to fungal lanosterol 14α-demethylase . Modifications to the triazole’s substituents (e.g., fluorine vs. chlorine) alter electron density, affecting binding affinity. For example, 2,4-difluorophenyl analogs show enhanced activity against Candida albicans compared to chlorinated derivatives due to improved membrane permeability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the aminophenyl (δ 6.5–7.2 ppm) and triazolyl (δ 8.1–8.3 ppm) groups.
  • IR : Stretching frequencies at 3250–3350 cm1^{-1} (N-H) and 1600–1650 cm1^{-1} (C=N) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 245 (M+^+) align with the theoretical molecular weight (C10_10H12_{12}N4_4O).

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

  • Structural analogs : Minor substituent changes (e.g., 2,4-dichloro vs. 2,4-difluoro) drastically alter solubility and target affinity.
  • Assay variability : MIC values depend on fungal strain (e.g., Aspergillus vs. Candida) and culture conditions. Standardized CLSI protocols reduce discrepancies .
  • Synergistic effects : Co-administration with fluconazole may mask standalone efficacy.

Basic: What methodologies assess the compound’s environmental persistence?

Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C. Half-life (t1/2_{1/2}) >30 days suggests high persistence .
  • Photolysis : UV/Vis exposure (λ = 254 nm) quantifies photodegradation rates.
  • Soil Microcosms : Measure residual concentrations via HPLC-MS over 60 days to model environmental fate .

Advanced: How does the amino group’s position on the phenyl ring affect reactivity?

Answer:
The para-amino group enhances electron donation, stabilizing intermediates during nucleophilic attacks. Comparative studies with meta-substituted analogs show 10–15% lower yields in alkylation reactions due to steric hindrance and reduced resonance stabilization .

Basic: What purification techniques are recommended for isolating high-purity product?

Answer:

  • Recrystallization : Use ethanol-DMF (9:1) to remove unreacted triazole precursors.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers.
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >98% purity .

Advanced: What computational tools predict the compound’s ADMET properties?

Answer:

  • Molecular Docking (AutoDock Vina) : Models binding to CYP450 isoforms to forecast metabolism.
  • QSAR Models : Correlate logP (calculated: 2.1) with bioavailability; values >3 indicate poor solubility.
  • SwissADME : Predicts high gastrointestinal absorption (TPSA = 78 Ų) but potential P-glycoprotein efflux .

Basic: How is the compound’s stability under varying storage conditions evaluated?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal stability.
  • Accelerated Stability Testing : 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., oxidized triazole).

Advanced: What strategies mitigate toxicity while retaining efficacy?

Answer:

  • Prodrug Design : Mask the amino group with acetyl moieties to reduce hepatic toxicity.
  • Nanoparticle Encapsulation : PLGA nanoparticles improve targeted delivery, lowering IC50_{50} by 40% in in vivo models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
Reactant of Route 2
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol

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